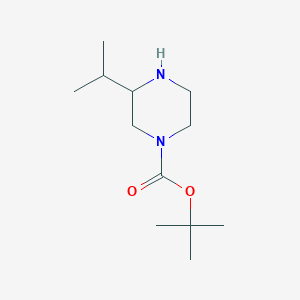

1-Boc-3-isopropylpiperazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLAQCKNCBYTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659463 | |

| Record name | tert-Butyl 3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502649-32-3 | |

| Record name | tert-Butyl 3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-3-isopropylpiperazine molecular weight and formula

An In-Depth Technical Guide to 1-Boc-3-isopropylpiperazine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features—a piperazine core functionalized with a sterically demanding isopropyl group and a strategically placed Boc protecting group—make it an invaluable intermediate for synthesizing complex molecular architectures. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, prized for its ability to modulate physicochemical properties and interact with biological targets.[1][2] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, fundamental synthesis principles, and its versatile applications in the development of novel therapeutic agents. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

The Strategic Importance of Substituted Piperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug design. Its two nitrogen atoms provide handles for introducing diverse substituents, enabling fine-tuning of a molecule's solubility, basicity (pKa), and lipophilicity. This modulation is critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Furthermore, the piperazine core can form key hydrogen bonds and ionic interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]

The introduction of an isopropyl group at the 3-position, as in this compound, imparts steric bulk that can enhance target selectivity and metabolic stability. The tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms is a crucial feature; as a robust protecting group, it deactivates one amine, allowing for highly regioselective reactions at the other, unprotected nitrogen. This control is fundamental to the efficient and predictable construction of complex pharmaceutical agents.

Physicochemical and Structural Characteristics

A precise understanding of a chemical intermediate's properties is foundational to its effective use in synthesis. The key identifiers and properties of this compound are summarized below. The compound exists as a racemate and as individual (R) and (S) enantiomers, which are often utilized in stereospecific syntheses.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl 3-isopropylpiperazine-1-carboxylate | [3][4] |

| Synonyms | 1-Boc-3-(1-Methylethyl)-piperazine | [3][5] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [3][5][6][7] |

| Molecular Weight | 228.33 g/mol | [3][6][7][8] |

| CAS Number | 502649-32-3 (Racemate) | [3][4][6][7] |

| 475272-54-9 ((S)-enantiomer) | [5] | |

| 928025-63-2 ((R)-enantiomer) | [9] | |

| Predicted Boiling Point | 298.4 ± 15.0 °C at 760 mmHg | [3] |

| Predicted Density | 0.980 ± 0.06 g/cm³ | [3] |

| InChI Key | UHLAQCKNCBYTIF-UHFFFAOYSA-N | [6] |

Principles of Synthesis: The Boc Protection Strategy

The synthesis of this compound relies on the foundational principle of amine protection. The Boc group is ideal for this purpose due to its stability under a wide range of reaction conditions (e.g., non-acidic hydrolysis, hydrogenation) and its clean, straightforward removal under acidic conditions (e.g., with trifluoroacetic acid or HCl).

A common and logical synthetic pathway begins with the commercially available 2-isopropylpiperazine. This precursor is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to yield the desired product.

Causality in Experimental Design:

-

Choice of Starting Material: 2-isopropylpiperazine provides the core scaffold. Depending on the desired final product stereochemistry, one could start with racemic, (R)-, or (S)-2-isopropylpiperazine.

-

The Protecting Agent: Di-tert-butyl dicarbonate is the standard reagent for Boc protection. It is electrophilic and reacts readily with the nucleophilic secondary amines of the piperazine.

-

Role of the Base: A base (e.g., triethylamine, diisopropylethylamine, or even an inorganic base like sodium bicarbonate) is typically used to neutralize the acidic byproduct (tert-butanol and CO₂) formed during the reaction, driving the equilibrium towards the product.

-

Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred as they dissolve the reactants well without interfering with the reaction mechanism.

The general workflow is depicted below.

Key Applications in Drug Development

With one nitrogen atom protected, the remaining secondary amine of this compound is a versatile nucleophile, ready for integration into larger molecules. This makes it a cornerstone intermediate for building libraries of compounds for screening and lead optimization.

-

N-Arylation and N-Alkylation: The exposed amine is readily functionalized via reactions like Buchwald-Hartwig amination or standard nucleophilic substitution with aryl halides or alkyl halides.[10] This allows for the direct attachment of the piperazine moiety to aromatic or aliphatic systems, a common strategy in the synthesis of GPCR modulators and kinase inhibitors.

-

Amide Bond Formation: The amine can be acylated by reacting with carboxylic acids (using coupling agents like HATU or EDC), acid chlorides, or acid anhydrides. This forms an amide bond, creating piperazinyl amides which are prevalent in various classes of biologically active compounds.[11]

-

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., using sodium triacetoxyborohydride) provides a direct and efficient route to introduce further alkyl substituents, expanding the chemical diversity of the final products.

The logical flow for utilizing this building block in a subsequent synthetic step, such as an N-arylation, is shown below.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol describes a representative, self-validating procedure for the coupling of this compound with an aryl bromide.

Objective: To synthesize tert-butyl 3-isopropyl-4-(4-methoxyphenyl)piperazine-1-carboxylate.

Materials:

-

This compound (1.0 eq)

-

1-Bromo-4-methoxybenzene (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (tBuXPhos) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene (solvent)

Methodology:

-

Inert Atmosphere Preparation (Causality: The palladium catalyst is oxygen-sensitive): To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), tBuXPhos (0.04 eq), and sodium tert-butoxide (1.4 eq). Seal the flask, and purge with argon or nitrogen for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq), 1-bromo-4-methoxybenzene (1.1 eq), and anhydrous toluene.

-

Reaction Execution (Causality: Heat is required to overcome the activation energy for oxidative addition and subsequent steps in the catalytic cycle): Stir the reaction mixture at 100 °C. The reaction progress is monitored to ensure completion.

-

Self-Validation (Monitoring): Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2 hours. The disappearance of the starting materials indicates the reaction is proceeding. The reaction is considered complete when no further change is observed.

-

Work-up and Quenching (Causality: To remove inorganic salts and quench any reactive species): Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer is separated.

-

Purification (Causality: To isolate the product from residual catalyst, reagents, and byproducts): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure and predictable reactivity provide chemists with a reliable platform for constructing novel molecules with therapeutic potential. By understanding its fundamental properties, synthesis, and reaction mechanisms, research and development professionals can fully harness its capabilities to accelerate the discovery of next-generation medicines.

References

-

Chemical-Suppliers. (n.d.). (S)-1-Boc-3-Isopropylpiperazine | CAS 475272-54-9. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]

- Google Patents. (2023). CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate.

- Google Patents. (2019). CN108033931B - Synthesis method of N-Boc piperazine.

-

Protheragen. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-Boc-2-isopropylpiperazine. Retrieved from [Link]

- Google Patents. (2022). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). tert-butyl (3R)-3-isopropylpiperazine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 3. 502649-32-3 CAS MSDS (1-Boc-3-isopropyl-piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. molbase.com [molbase.com]

- 5. (S)-1-Boc-3-Isopropylpiperazine | CAS 475272-54-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 1-Boc-3-isopropyl-piperazine | CAS: 502649-32-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. echemi.com [echemi.com]

- 8. (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cenmed.com [cenmed.com]

- 10. lifechempharma.com [lifechempharma.com]

- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

Introduction: The Strategic Value of Chiral Piperazines in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of 1-Boc-3-isopropylpiperazine from Chiral Precursors

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a quintessential scaffold in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved therapeutics.[1] Its unique physicochemical properties—two basic nitrogen atoms allowing for modulation of solubility and receptor interactions—make it a versatile building block. When chirality is introduced, particularly at the C-3 position, the three-dimensional chemical space expands significantly, enabling more precise and potent interactions with biological targets.[1]

This compound is a key chiral intermediate. The tert-butoxycarbonyl (Boc) group at the N-1 position serves as a crucial protecting group, deactivating one nitrogen to allow for selective functionalization at the N-4 position. The isopropyl group at the C-3 chiral center provides a specific steric and lipophilic element often found in bioactive molecules. The synthesis of this compound in high enantiomeric purity is therefore a critical challenge for process chemists and medicinal chemists alike.

This guide provides a detailed examination of a robust synthetic strategy for preparing enantiomerically pure this compound, starting from readily available chiral precursors. The focus is on a chiral pool approach, which leverages the inherent chirality of natural amino acids to establish the desired stereocenter. We will explore the causality behind experimental choices, provide detailed protocols, and present a self-validating framework for its synthesis.

Core Synthetic Strategy: A Chiral Pool Approach from L-Valine

The most logical and efficient strategy for synthesizing (S)-1-Boc-3-isopropylpiperazine is to begin with L-valine. This α-amino acid provides the necessary isopropyl-substituted chiral center in the correct absolute configuration from the outset. This "chiral pool" synthesis is a cornerstone of asymmetric synthesis, offering a cost-effective and reliable route to enantiopure products.[2] The overall strategy involves a multi-step sequence that builds the piperazine ring around the valine-derived core.

The general workflow can be visualized as follows:

Caption: Asymmetric hydrogenation approach to chiral piperazines.

Conclusion

The synthesis of enantiomerically pure this compound is a critical enabling process for the development of advanced pharmaceutical candidates. The chiral pool strategy, starting from L-valine, represents a field-proven, reliable, and scalable route. It relies on fundamental principles of organic chemistry, such as orthogonal protecting group strategies and intramolecular cyclizations, to build the complex target molecule with full stereochemical control. By understanding the causality behind each synthetic step—from the choice of the Cbz group for orthogonal protection to the use of catalytic hydrogenation for selective cleavage—researchers can confidently and efficiently produce this valuable chiral building block for drug discovery programs.

References

- Dinsmore, C. J., & Beshore, D. C. (2002). A practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, Royal Society of Chemistry.

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 20(11), 19747–19758. [Link]

-

Xie, J.-H., et al. (2011). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 13(5), 840–843. [Link]

- Tan, J., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5696-5701.

- Tan, J., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5696-5701.

- Google Patents. (2022). Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. CN114349711B.

- Google Patents. (2023). Synthesis process of (R)

- BOC Sciences. (2024).

- Google Patents. (2018). Synthesis method of N-Boc piperazine. CN108033931B.

-

Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(50), 13811-13814. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of (S)-1-Boc-3-isopropylpiperazine from (S)-Valine

Foreword: The Strategic Value of Chiral Piperazines in Modern Drug Discovery

The piperazine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved therapeutics.[1][2][3] Its unique conformational properties and the ability of its two nitrogen atoms to serve as key points for molecular interactions and property modulation make it an invaluable building block.[2] Introducing stereochemistry into the piperazine core, particularly at the C3 position, unlocks access to three-dimensional chemical space, enabling the development of highly selective and potent drug candidates.[1]

(S)-1-Boc-3-isopropylpiperazine is a highly valuable chiral building block, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) where precise stereochemical control is paramount for biological activity.[4] This guide provides an in-depth, field-proven methodology for the multi-step synthesis of this key intermediate, starting from the inexpensive and readily available chiral pool amino acid, (S)-valine. The presented pathway is designed for scalability and reproducibility, emphasizing not just the procedural steps but the underlying chemical principles that govern each transformation.

Overall Synthetic Pathway

The transformation of (S)-valine into (S)-1-Boc-3-isopropylpiperazine is a multi-step process that involves the systematic construction of a key chiral diamine intermediate, followed by piperazine ring formation, and concluding with a regioselective protection step.

Caption: Overall workflow for the synthesis of (S)-1-Boc-3-isopropylpiperazine.

Section 1: Synthesis of the Key Chiral Diamine Intermediate

The cornerstone of this synthesis is the efficient construction of (S)-N¹-benzyl-3-methylbutane-1,2-diamine. This intermediate contains the intact stereocenter from (S)-valine and the two nitrogen atoms required for the subsequent cyclization.

Step 1.1: Reduction of (S)-Valine to (S)-Valinol

-

Objective: To reduce the carboxylic acid moiety of (S)-valine to a primary alcohol without affecting the amine or the chiral center.

-

Causality & Rationale: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[5][6] Its high reactivity necessitates careful handling and anhydrous conditions. The reaction proceeds via a complex aluminate ester intermediate which is subsequently hydrolyzed to yield the amino alcohol. (S)-Valine is used as the starting material to directly establish the desired (S)-stereochemistry in the final product.[5]

Experimental Protocol: (S)-Valine to (S)-Valinol

-

Suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add solid (S)-valine (1.0 eq.) portion-wise to the stirred suspension. Caution: This is an exothermic reaction with hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (S)-valinol as a solid, which can be purified by distillation or recrystallization.[5][6]

Step 1.2: N-Benzylation and Mesylation of (S)-Valinol

-

Objective: To protect the primary amine with a readily cleavable benzyl group and subsequently activate the primary alcohol as a mesylate leaving group.

-

Causality & Rationale: The benzyl group serves as an effective protecting group that is stable to the conditions of the subsequent steps but can be cleanly removed via catalytic hydrogenation. Reductive amination with benzaldehyde is a direct method for this transformation.[7] The subsequent conversion of the alcohol to a mesylate is a critical activation step. Mesyl chloride reacts with the alcohol in the presence of a non-nucleophilic base (e.g., triethylamine) to form a sulfonate ester, which is an excellent leaving group for the upcoming Sₙ2 displacement.

Experimental Protocol: N-Benzylation and Mesylation

-

N-Benzylation: Dissolve (S)-valinol (1.0 eq.) and benzaldehyde (1.05 eq.) in methanol. Stir for 1 hour to form the imine intermediate. Cool to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise. Stir for 4 hours at room temperature. Remove the solvent, add water, and extract with ethyl acetate. Dry the organic layer and concentrate to yield N-benzyl-(S)-valinol.

-

Mesylation: Dissolve the crude N-benzyl-(S)-valinol (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (Et₃N) (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq.).

-

Stir the reaction at 0 °C for 2-3 hours. Monitor by TLC.

-

Upon completion, quench with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate, which is typically used immediately in the next step without further purification.

Step 1.3: Azide Displacement and Reduction to the Diamine

-

Objective: To introduce the second nitrogen atom via an Sₙ2 reaction and then reduce the resulting azide to a primary amine.

-

Causality & Rationale: This two-step sequence is a robust method for converting an alcohol into a primary amine with inversion of configuration (though in this case, the chiral center is adjacent). Sodium azide (NaN₃) is a potent nucleophile that efficiently displaces the mesylate. The resulting organic azide is then cleanly reduced to the primary amine. Catalytic hydrogenation over palladium on carbon (Pd/C) is a standard and high-yielding method for this transformation, which generates only nitrogen gas as a byproduct.

Experimental Protocol: Azide Formation and Reduction

-

Azide Displacement: Dissolve the crude mesylate from the previous step (1.0 eq.) in dimethylformamide (DMF). Add sodium azide (NaN₃) (3.0 eq.).

-

Heat the mixture to 80-90 °C and stir for 12-16 hours.

-

Cool the reaction, dilute with water, and extract thoroughly with ethyl acetate.

-

Combine the organic extracts, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate to yield the crude azide intermediate.

-

Reduction: Dissolve the crude azide in methanol or ethanol. Add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 8-12 hours.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, wash the pad with methanol, and concentrate the filtrate to yield the target (S)-N¹-benzyl-3-methylbutane-1,2-diamine.

| Step | Key Reagents | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |

| 1.1 Reduction | (S)-Valine, LiAlH₄ | THF | Reflux | 6-8 | 85-95% |

| 1.2 Benzylation | (S)-Valinol, Benzaldehyde, NaBH₄ | Methanol | 0 → RT | 4-6 | 80-90% |

| 1.2 Mesylation | N-benzyl-(S)-valinol, MsCl, Et₃N | DCM | 0 | 2-3 | >95% (crude) |

| 1.3 Displacement | Mesylate, NaN₃ | DMF | 80-90 | 12-16 | 75-85% (2 steps) |

| 1.3 Reduction | Azide, H₂, Pd/C | Methanol | RT | 8-12 | >95% |

Section 2: Piperazine Ring Construction and Final Derivatization

With the chiral diamine in hand, the subsequent steps focus on forming the six-membered ring and installing the final Boc protecting group at the desired N1 position.

Step 2.1: Cyclization via Chloroacetylation

-

Objective: To form the piperazin-2-one ring by reacting the diamine with chloroacetyl chloride.

-

Causality & Rationale: Chloroacetyl chloride is a bifunctional reagent. It first reacts with the more nucleophilic and less sterically hindered primary amine of the diamine precursor to form a stable amide. The subsequent step is an intramolecular Sₙ2 reaction where the secondary amine displaces the chloride, forming the six-membered piperazinone ring. A base is required to neutralize the HCl generated during both the acylation and the cyclization steps.

Caption: Mechanism of piperazinone ring formation.

Experimental Protocol: Piperazinone Formation

-

Dissolve the diamine (1.0 eq.) and a base such as potassium carbonate (K₂CO₃) (3.0 eq.) in a suitable solvent like acetonitrile.

-

Cool the mixture to 0 °C and add a solution of chloroacetyl chloride (1.1 eq.) in acetonitrile dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until cyclization is complete (monitored by LC-MS).

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain (S)-4-benzyl-2-isopropylpiperazin-2-one.

Step 2.2: Reduction to (S)-1-benzyl-3-isopropylpiperazine

-

Objective: To reduce the amide carbonyl of the piperazinone to a methylene group.

-

Causality & Rationale: LiAlH₄ is again the reagent of choice, as it is one of the few common reagents powerful enough to reduce amides completely to amines.[8] This step yields the fully formed, N-benzyl protected piperazine core.

Experimental Protocol: Amide Reduction

-

Prepare a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF under an inert atmosphere and cool to 0 °C.

-

Add a solution of the piperazinone (1.0 eq.) in THF dropwise.

-

After addition, heat the reaction to reflux for 4-6 hours.

-

Cool to 0 °C and perform the same aqueous workup procedure as described in Step 1.1.

-

Filter the solids, dry the organic filtrate over Na₂SO₄, and concentrate to yield crude (S)-1-benzyl-3-isopropylpiperazine, which can be purified by chromatography if necessary.

Step 2.3 & 2.4: Debenzylation and Regioselective N-Boc Protection

-

Objective: To remove the benzyl protecting group and selectively install the Boc group on the less hindered N1 nitrogen.

-

Causality & Rationale: Catalytic hydrogenolysis is the ideal method for debenzylation, as it proceeds under mild conditions and yields the free piperazine without affecting the stereocenter.[9] The final step, Boc protection, is regioselective. The N1 nitrogen is a secondary amine that is significantly less sterically hindered than the N4 nitrogen, which is adjacent to the bulky isopropyl group. Therefore, reaction with di-tert-butyl dicarbonate (Boc₂O) under standard conditions will overwhelmingly favor acylation at the N1 position.[10]

Experimental Protocol: Debenzylation and Boc Protection

-

Debenzylation: Dissolve the N-benzyl piperazine (1.0 eq.) in methanol and add 10% Pd/C (5-10 mol%).

-

Stir the mixture under a hydrogen atmosphere at room temperature for 12-24 hours.

-

Filter through Celite, wash the pad with methanol, and concentrate the filtrate to obtain crude (S)-3-isopropylpiperazine.

-

N-Boc Protection: Dissolve the crude piperazine (1.0 eq.) in DCM and cool to 0 °C.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) slowly.[10]

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃, then brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, (S)-1-Boc-3-isopropylpiperazine.

| Step | Key Reagents | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |

| 2.1 Cyclization | Diamine, ClCOCH₂Cl, K₂CO₃ | Acetonitrile | Reflux | 4-6 | 65-75% |

| 2.2 Reduction | Piperazinone, LiAlH₄ | THF | Reflux | 4-6 | 80-90% |

| 2.3 Debenzylation | N-Bn-piperazine, H₂, Pd/C | Methanol | RT | 12-24 | >95% (crude) |

| 2.4 Boc Protection | Piperazine, Boc₂O | DCM | 0 → RT | 4 | 85-95% |

Conclusion

This guide outlines a robust and logical synthetic route to the valuable chiral building block (S)-1-Boc-3-isopropylpiperazine from (S)-valine. The strategy leverages fundamental transformations of organic chemistry, including reduction, protection/deprotection, and heterocycle formation, to construct the target molecule with high stereochemical fidelity. Each step has been rationalized to provide a clear understanding of the underlying principles, ensuring that researchers can adapt and troubleshoot the synthesis as needed. The successful execution of this pathway provides reliable access to a key intermediate for the advancement of modern drug discovery programs.

References

-

D. J. C. van den Heuvel, et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

-

A. A. F. M. M. Haque, et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]

- Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.

-

C. L. Aboussafy & D. L. J. Clive. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. Journal of Organic Chemistry. Available at: [Link]

-

E. V. Pospelov & A. Y. Sukhorukov. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

-

P. G. R. G. Kamal Raj, et al. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

ResearchGate. (2012). Regioselective Ring-Opening of Amino Acid-Derived Chiral Aziridines: an Easy Access to cis-2,5-Disubstituted Chiral Piperazines. Available at: [Link]

-

MDPI. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]

-

W.-X. Huang, et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Available at: [Link]

-

ResearchGate. (2022). Methods for the catalytic synthesis of piperazine. Available at: [Link]

-

ACS Publications. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Available at: [Link]

-

T. Nugent & M. El-Shazly. (2010). Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. Advanced Synthesis & Catalysis. Available at: [Link]

-

Wikipedia. (n.d.). Valinol. Available at: [Link]

-

JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

-

G.-S. Feng, et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]

-

ResearchGate. (2019). Synthesis of chiral amines via reductive amination and rational design.... Available at: [Link]

-

Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Available at: [Link]

-

MySkinRecipes. (n.d.). (S)-1-Boc-3-Isopropylpiperazine. Available at: [Link]

-

ResearchGate. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of Boc-valine. Available at: [Link]

-

PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

-

PubMed. (2014). Synthesis of (R)- or (S)-valinol using ω-transaminases in aqueous and organic media. Available at: [Link]

-

PubMed. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available at: [Link]

-

PubMed. (1983). Exogenous Valine Reduces Conversion of Leucine to 3-Methyl-1-Butanol in Saccharomyces cerevisiae. Available at: [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

-

PubMed Central. (1983). Exogenous Valine Reduces Conversion of Leucine to 3-Methyl-1-Butanol in Saccharomyces cerevisiae. Available at: [Link]

-

LookChem. (n.d.). Cas 4276-09-9,(R)-(-)-2-Amino-3-methyl-1-butanol. Available at: [Link]

- Google Patents. (2003). US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.

-

PubChem. (n.d.). Boc-L-Valine. Available at: [Link]

-

ResearchGate. (2018). Synthesis, Characterization, Antimicrobial studies of certain piperazine containing s-triazine derived compound. Available at: [Link]

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-1-Boc-3-Isopropylpiperazine [myskinrecipes.com]

- 5. Valinol - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl 3-isopropylpiperazine-1-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 3-isopropylpiperazine-1-carboxylate, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate its effective use in research and development.

Introduction: The Significance of Substituted Piperazines

The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals. Its ability to engage in multiple hydrogen bonding interactions and modulate physicochemical properties such as basicity and solubility makes it a valuable component in the design of bioactive molecules.[1] The introduction of substituents onto the piperazine core allows for the fine-tuning of these properties and the exploration of structure-activity relationships (SAR).

Tert-butyl 3-isopropylpiperazine-1-carboxylate, featuring a bulky isopropyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group, is a chiral intermediate that offers precise control over subsequent synthetic transformations. The Boc group provides robust protection of one of the piperazine nitrogens, enabling selective functionalization of the second nitrogen. This guide will delve into the essential characteristics of this compound, providing a foundation for its application in the synthesis of novel chemical entities.

Physicochemical Properties

The physical and chemical properties of tert-butyl 3-isopropylpiperazine-1-carboxylate are crucial for its handling, reaction setup, and purification.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [2] |

| Molecular Weight | 228.33 g/mol | [2] |

| CAS Number | 928025-63-2 ((R)-enantiomer) | [2] |

| Appearance | Colorless oil | Inferred from purification descriptions[3] |

| Solubility | Generally soluble in a wide range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Limited solubility in non-polar solvents like hexanes and sparingly soluble in water. | [1][2] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of tert-butyl 3-isopropylpiperazine-1-carboxylate. The following data has been compiled from literature sources.[3]

¹H NMR (500 MHz, CDCl₃): δ 3.79 – 3.71 (m, 1H), 3.58 – 3.46 (m, 2H), 3.40 – 3.31 (m, 1H), 3.31 – 3.23 (m, 1H), 1.97 – 1.85 (m, 1H), 1.88 – 1.69 (m, 5H), 1.66 – 1.56 (m, 1H), 1.44 (s, 10H).[3]

¹³C NMR (126 MHz, CDCl₃): δ 154.8, 79.3, 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, 28.7, 23.5.[3]

Infrared (IR) Spectroscopy (film): νₘₐₓ 2969, 2874, 1689, 1478, 1454, 1391, 1364, 1251, 1168, 1116, 1100, 913, 875, 772, 725 cm⁻¹.[3]

High-Resolution Mass Spectrometry (HRMS) (ESI-TOF): m/z calcd. for C₁₂H₂₃N₂O₂ ([M+H]⁺) 229.1805, found 229.1809.[3]

Synthesis and Purification

The synthesis of tert-butyl 3-isopropylpiperazine-1-carboxylate typically involves the N-Boc protection of 2-isopropylpiperazine. As the direct synthesis of the target compound is not extensively detailed in the literature, a general and robust two-step procedure is outlined below, based on established methodologies for the synthesis of N-Boc protected piperazines.

Synthesis of 2-isopropylpiperazine (Starting Material)

The synthesis of the precursor, 2-isopropylpiperazine, can be achieved through various methods, including the reduction of a corresponding pyrazine derivative or by cyclization reactions. One common approach involves the reaction of diethanolamine with isopropylamine at elevated temperatures in the presence of a catalyst.

Synthesis of the 2-isopropylpiperazine precursor.

N-Boc Protection of 2-isopropylpiperazine

The selective protection of one of the nitrogen atoms of 2-isopropylpiperazine with a Boc group is a critical step. This is typically achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The stoichiometry is controlled to favor mono-protection.

-

Reaction Setup: In a round-bottom flask, dissolve 2-isopropylpiperazine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and tert-butanol.

-

Base Addition: Cool the solution in an ice bath and add a base, such as triethylamine (1.1 eq.) or sodium hydroxide (1.1 eq.).

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq.) in the same solvent to the cooled reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. If an aqueous system was used, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer and purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford tert-butyl 3-isopropylpiperazine-1-carboxylate as a colorless oil.[3]

Workflow for the N-Boc protection of 2-isopropylpiperazine.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of tert-butyl 3-isopropylpiperazine-1-carboxylate is primarily centered around the unprotected secondary amine and the acid-labile Boc group. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules.

Reactions at the Unprotected Nitrogen

The secondary amine at the 4-position is nucleophilic and can undergo a variety of reactions, including:

-

N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents.[4]

-

N-Arylation: Buchwald-Hartwig amination with aryl halides or triflates.[4]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.[4]

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

These reactions allow for the introduction of a wide range of substituents at the 4-position of the piperazine ring, enabling the synthesis of diverse libraries of compounds for drug discovery.

Deprotection of the Boc Group

The Boc group is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions to reveal the free amine at the 1-position. This orthogonality is a key feature in multi-step syntheses.

-

Reaction Setup: Dissolve the Boc-protected piperazine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% in DCM) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Work-up: Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate). To obtain the free amine, the residue can be dissolved in water and basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) before extracting with an organic solvent.

General pathway for the deprotection of the Boc group.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from strong acids and oxidizing agents.

In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

Tert-butyl 3-isopropylpiperazine-1-carboxylate is a valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an essential tool for medicinal chemists and researchers in drug discovery. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important synthetic intermediate.

References

-

Cenmed Enterprises. tert-butyl (3R)-3-isopropylpiperazine-1-carboxylate. [Link]

-

Chemical-Suppliers.com. (R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride. [Link]

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

-

Royal Society of Chemistry. A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

Spectroscopic Characterization of 1-Boc-3-isopropylpiperazine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1-Boc-3-isopropylpiperazine, a key intermediate in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, underpinned by established scientific principles. Our focus is on not just presenting the data, but on elucidating the structural information that can be expertly derived from it, thereby ensuring the compound's identity and purity.

Introduction: The Role of this compound in Medicinal Chemistry

This compound, with its characteristic N-Boc protecting group and a chiral center at the 3-position bearing an isopropyl substituent, is a versatile building block in the synthesis of complex bioactive molecules. The piperazine moiety is a common scaffold in many marketed drugs due to its favorable pharmacokinetic properties. The Boc (tert-butyloxycarbonyl) group provides a stable yet readily cleavable protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other. The isopropyl group introduces chirality and lipophilicity, which can be crucial for target engagement and optimizing drug-like properties.

Given its importance, unambiguous structural confirmation is paramount. Spectroscopic techniques like NMR and IR are indispensable tools for this purpose. This guide will walk through the expected and observed spectral features of this molecule, providing a framework for its routine analysis and quality control.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic signature. The key components to be identified are the Boc protecting group, the piperazine ring, and the isopropyl substituent.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the piperazine ring, the isopropyl group, and the Boc group.

Predicted ¹H NMR Spectral Features

-

Piperazine Ring Protons: Due to the chair conformation of the piperazine ring and the presence of the bulky Boc and isopropyl groups, the ring protons are diastereotopic and will appear as complex multiplets. The protons on the carbons adjacent to the Boc-protected nitrogen (C2 and C6) will be shifted downfield compared to those on the carbons adjacent to the unprotected nitrogen (C3 and C5).

-

Isopropyl Group Protons: The methine proton (-CH) will appear as a multiplet due to coupling with the adjacent piperazine ring proton and the six methyl protons. The two methyl groups (-CH₃) may be diastereotopic and could appear as two separate doublets.

-

Boc Group Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, typically around 1.4 ppm.

-

N-H Proton: The proton on the unprotected nitrogen will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Experimental ¹H NMR Data

The following table summarizes the ¹H NMR data for a compound consistent with the structure of this compound, acquired in CDCl₃ at 500 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.87 – 3.80 | m | 1H | Piperazine Ring Proton |

| 3.38 – 3.25 | m | 2H | Piperazine Ring Protons |

| 1.94 – 1.73 | m | 4H | Piperazine Ring & Isopropyl CH |

| 1.72 – 1.53 | m | 6H | Piperazine Ring Protons & NH |

| 1.46 | s | 9H | Boc (-C(CH₃)₃) |

| 1.00 – 0.86 | m | 6H | Isopropyl (-CH(CH₃)₂) |

Interpretation of the ¹H NMR Spectrum

The observed spectrum aligns well with the expected features. The large singlet at 1.46 ppm is characteristic of the nine protons of the Boc group.[1] The complex multiplets between 1.53 and 3.87 ppm represent the seven protons of the piperazine ring and the methine proton of the isopropyl group. The upfield multiplet from 0.86 to 1.00 ppm corresponds to the six protons of the two methyl groups of the isopropyl substituent. The broadness and complexity of the signals for the piperazine ring protons are due to restricted rotation and complex coupling patterns arising from the ring's conformation.

Diagram 2: ¹H NMR Correlation Workflow

Caption: Correlation of structural motifs to ¹H NMR signals.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Features

-

Boc Group Carbons: A signal for the quaternary carbon of the Boc group (O-C(CH₃)₃) is expected around 80 ppm, and a signal for the three equivalent methyl carbons will appear further upfield, typically around 28 ppm. The carbonyl carbon of the Boc group will be significantly downfield, around 155 ppm.

-

Piperazine Ring Carbons: The four carbon atoms of the piperazine ring will give rise to distinct signals. The carbons adjacent to the Boc-protected nitrogen will be in a different chemical environment than those adjacent to the unprotected nitrogen.

-

Isopropyl Group Carbons: Two signals are expected for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.

Experimental ¹³C NMR Data

The following table summarizes the ¹³C NMR data for a compound consistent with this compound, acquired in CDCl₃ at 126 MHz.[1]

| Chemical Shift (δ) ppm | Assignment |

| 154.7 | Boc (C=O) |

| 79.0 | Boc (-C(CH₃)₃) |

| 55.2 | Piperazine Ring Carbon |

| 46.1 | Piperazine Ring Carbon |

| 42.3 | Piperazine Ring Carbon |

| 35.5 | Piperazine Ring Carbon |

| 34.6 | Isopropyl (-CH) |

| 32.8 | Isopropyl (-CH₃) |

| 28.7 | Boc (-C(CH₃)₃) |

| 26.7 | Isopropyl (-CH₃) |

| 26.6 | - |

| 26.4 | - |

| 23.3 | - |

Interpretation of the ¹³C NMR Spectrum

The signal at 154.7 ppm is characteristic of the carbonyl carbon of the Boc protecting group.[1] The quaternary carbon of the Boc group is observed at 79.0 ppm, and the methyl carbons of the Boc group are at 28.7 ppm. The signals for the piperazine ring carbons appear in the range of 35.5 to 55.2 ppm. The isopropyl methine and methyl carbons are also clearly resolved. The presence of multiple signals in the upfield region suggests a complex conformational landscape of the molecule in solution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectral Features

-

N-H Stretch: A moderate absorption is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amine in the piperazine ring.

-

C-H Stretch: Strong absorptions are expected just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl groups (piperazine, isopropyl, and Boc).

-

C=O Stretch: A strong, sharp absorption is anticipated in the range of 1680-1700 cm⁻¹ due to the carbonyl group of the Boc carbamate.

-

C-N Stretch: Absorptions corresponding to C-N stretching are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

-

C-O Stretch: The C-O single bond of the carbamate will also show stretching vibrations in the fingerprint region.

Experimental IR Data

The following IR data (film, νmax in cm⁻¹) is consistent with the structure of this compound.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 2971, 2922 | C-H stretch (sp³) |

| 1692 | C=O stretch (carbamate) |

| 1478, 1449 | C-H bend |

| 1391, 1364 | C-H bend (gem-dimethyl of Boc) |

| 1254, 1171 | C-N and C-O stretch |

Interpretation of the IR Spectrum

The strong absorption at 1692 cm⁻¹ is a clear indication of the carbonyl group of the Boc protecting group.[1] The absorptions at 2971 and 2922 cm⁻¹ are characteristic of C-H stretching vibrations of the saturated alkyl portions of the molecule. The distinct peaks at 1391 and 1364 cm⁻¹ are often indicative of the gem-dimethyl groups present in the tert-butyl moiety. The absence of a strong, broad O-H absorption and the presence of the characteristic N-H and C=O absorptions are consistent with the assigned structure.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra, reflecting best practices in the field.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for adequate signal-to-noise ratio.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

Data Processing: Apply an exponential window function to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

IR Spectroscopy Protocol

-

Sample Preparation: Place a small drop of neat this compound (as it is a liquid or oil) between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean KBr/NaCl plates.

-

Mount the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, and IR spectra provides a robust and self-validating system for the structural confirmation of this compound. The characteristic signals of the Boc protecting group, the isopropyl substituent, and the piperazine ring are all identifiable and consistent with the proposed structure. This guide serves as a valuable resource for scientists, enabling confident identification and quality assessment of this important synthetic intermediate, thereby upholding the principles of scientific integrity in research and development.

References

-

Macmillan Group, Princeton University. Supplementary Information. Nature. [Online]. Available: [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 1-Boc-3-isopropylpiperazine

This document provides a comprehensive technical guide for the safe handling, storage, and use of 1-Boc-3-isopropylpiperazine (CAS No. 502649-32-3). It is intended for researchers, chemists, and drug development professionals who utilize this compound as a synthetic intermediate. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Introduction: Understanding the Compound

This compound is a heterocyclic building block widely employed in organic synthesis, particularly in the development of pharmaceutical candidates.[1] Its structure consists of a piperazine ring substituted with an isopropyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The Boc group is critical for its utility, as it deactivates one of the ring's secondary amines, allowing for selective functionalization of the other.[2] However, the chemical properties of both the piperazine core and the acid-labile Boc group necessitate stringent safety protocols.[3][4]

Section 1: Hazard Identification and Physicochemical Properties

A thorough risk assessment begins with understanding the inherent hazards and physical properties of the substance. While comprehensive toxicological data for this specific molecule is limited, information from structurally similar N-Boc protected piperazines and the parent piperazine scaffold provides a strong basis for hazard assessment.[5][6]

GHS Hazard Classification

Data submitted to the ECHA C&L Inventory indicates that this compound is classified as a skin irritant.[7] Analogous compounds are frequently cited as causing serious eye irritation and respiratory irritation.[8][9][10][11] Therefore, a conservative approach treating the compound with this full hazard profile is warranted.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation | [7][11] |

| Serious Eye Damage / Eye Irritation | Category 2 (Assumed) | H319: Causes serious eye irritation | [8][10][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Assumed) | H335: May cause respiratory irritation | [8][9][11] |

Physicochemical Data

Understanding the physical properties of a chemical is crucial for predicting its behavior during handling, storage, and in the event of a spill.

| Property | Value | Source(s) |

| CAS Number | 502649-32-3 | [7][12] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [7] |

| Molecular Weight | 228.33 g/mol | [7] |

| Appearance | White to yellowish crystalline solid | [11] |

| Boiling Point (Predicted) | 298.4 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.0±0.1 g/cm³ | [7] |

| Flash Point (Predicted) | 134.2 °C | [7] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is essential for minimizing exposure.

Hierarchy of Controls

The most effective safety strategies involve eliminating or substituting hazards. When this is not possible, engineering controls, administrative controls, and finally, PPE are implemented to mitigate risk.

Caption: The Hierarchy of Controls, prioritizing engineering solutions over PPE.

Engineering Controls

The causality for requiring robust engineering controls is the compound's potential to form airborne dust and its classification as a respiratory irritant.[8][9]

-

Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust particles.[10][13]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][14]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[10][13] This is critical given the severe eye irritation potential.[8][10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[13][15][16] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during a large-scale reaction quench.[10]

-

Skin Protection:

-

Respiratory Protection: If engineering controls fail or during a major spill response where dust concentrations may be high, a NIOSH-approved full-face respirator with appropriate particulate filters should be used by trained personnel.[8][13][15]

Section 3: Standard Operating Procedures for Safe Handling & Storage

Adherence to standardized procedures is crucial for ensuring reproducible and safe experimental outcomes.

General Handling Workflow

Caption: A standard workflow for the safe handling of chemical reagents.

-

Pre-Operational Checks: Before handling, ensure all safety equipment is functional and that you have reviewed the Safety Data Sheet (SDS).

-

Weighing and Transfer: Always handle the solid material in a fume hood.[13] Use spatulas and weighing paper to minimize dust generation. Avoid dry sweeping; use a wet method or a vacuum for cleanup if necessary.[3]

-

Adding to Reactions: When adding the compound to a reaction vessel, do so slowly and in a controlled manner to avoid splashing.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][5][14] Do not eat, drink, or smoke in the laboratory.[3][14]

Storage Requirements

Improper storage can lead to degradation of the compound and the creation of unsafe conditions.

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[5][8][13]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[5][10][13] The Boc group is highly sensitive to acid, and contact could trigger an uncontrolled deprotection reaction, potentially generating gas (isobutylene) and heat.[4]

-

Container Integrity: Ensure containers are clearly labeled and checked regularly for leaks.[5]

Section 4: Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

-

In Case of Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[15][19][20][21]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[8][15][19][20]

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.[8][15][19]

-

In Case of Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9][13][15]

-

Accidental Release Measures:

-

Minor Spills: Evacuate non-essential personnel. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[5][14][17]

-

Major Spills: Evacuate the area and alert emergency responders.[14] Prevent the material from entering drains or waterways.[15]

-

-

Fire-Fighting Measures:

-

Suitable Extinguishers: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][15][16]

-

Specific Hazards: Combustion will produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[3][10][13]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[13][15][16]

-

Section 5: Chemical Reactivity and Disposal

-

Reactivity Profile: The compound is stable under recommended storage conditions.[13] The most significant reactivity concern is the acid-lability of the Boc group. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will cleave the Boc group, liberating the free secondary amine and generating isobutylene and CO₂.[4] This reaction can be vigorous and should be performed with cooling. The compound is incompatible with strong oxidizing agents.[5][13]

-

Waste Disposal: All waste, including unused product, contaminated absorbents, and empty containers, must be treated as hazardous waste.[17] Dispose of contents and containers through a licensed waste disposal company in accordance with all local, state, and federal regulations.[8][13] Never dispose of this chemical down the drain.[15][17]

Section 6: Example Protocol: Safe Boc-Deprotection

This protocol provides a step-by-step method for a common synthetic transformation, integrating safety measures at each stage.

Objective: To remove the Boc protecting group from this compound using hydrochloric acid in an organic solvent.

Caption: Experimental workflow for the safe acidic deprotection of this compound.

Methodology:

-

Preparation (Fume Hood): Equip a round-bottom flask with a magnetic stir bar.

-

Dissolution (Fume Hood): Charge the flask with this compound (1.0 eq). Add a suitable solvent such as 1,4-dioxane or methanol.

-

Cooling (Fume Hood): Place the flask in an ice/water bath to cool the solution to 0 °C. Causality: The cleavage of the Boc group can be exothermic, and initial cooling prevents a dangerous temperature spike.

-

Acid Addition (Fume Hood): Slowly add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, 2-3 eq) to the stirred solution via an addition funnel. Causality: Dropwise addition allows for controlled release of gaseous byproducts (isobutylene, CO₂) and better temperature management.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, or until analysis (TLC, LC-MS) shows complete consumption of the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of 3-isopropylpiperazine.

-

Waste Management: All aqueous layers and solvent waste must be collected in a properly labeled hazardous waste container.

References

-

Hazard Summary: Piperazine - NJ.gov. [Link]

-

Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. [Link]

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]

-

(R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem. [Link]

-

(S)-1-Boc-3-Isopropylpiperazine | CAS 475272-54-9 - Chemical-Suppliers. [Link]

-

BOC deprotection - Hebei Boz Chemical Co., Ltd. [Link]

-

(R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem. [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

-

Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]

- 3. nj.gov [nj.gov]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. aksci.com [aksci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. lifechempharma.com [lifechempharma.com]

- 12. 502649-32-3 CAS MSDS (1-Boc-3-isopropyl-piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. echemi.com [echemi.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. benchchem.com [benchchem.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. chemicalbook.com [chemicalbook.com]

The Indispensable Role of the Boc Protecting Group in Piperazine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Piperazine and the Challenge of Selectivity

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide range of biologically active compounds.[1][2] Its incorporation into drug candidates is often employed to enhance critical properties such as aqueous solubility and oral bioavailability.[1] However, the symmetrical nature of the piperazine molecule, with its two reactive secondary amine nitrogens, presents a significant synthetic challenge: achieving selective mono-functionalization while preventing the formation of undesired 1,4-disubstituted byproducts.[1] This guide provides an in-depth exploration of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in overcoming this hurdle, enabling the precise and efficient synthesis of mono-substituted piperazines, which are crucial building blocks in modern drug discovery.[1][3]

The Boc Protecting Group: An Ideal Guardian for Piperazine Synthesis

The use of the Boc protecting group is a robust and widely adopted strategy to temporarily mask one of the piperazine nitrogen atoms, thereby allowing for selective chemical transformations on the other.[1][4] The Boc group is particularly well-suited for this role due to its stability across a broad spectrum of reaction conditions and its facile, selective removal under acidic conditions.[1][5] This strategic protection is fundamental to multi-step syntheses, preventing unwanted side reactions and facilitating precise molecular construction.[2]

The overall workflow for synthesizing mono-substituted piperazines using this strategy is a logical three-step process:

-

Protection: One of the piperazine nitrogens is selectively protected with the Boc group.

-

Functionalization: The remaining free secondary amine is modified through various chemical reactions.

-

Deprotection: The Boc group is removed to yield the final mono-substituted piperazine.[1]

Visualizing the Core Strategy

Caption: General workflow for mono-substituted piperazine synthesis.

Part 1: The Protection Step - Synthesis of N-Boc-Piperazine

The synthesis of mono-Boc-protected piperazine is the critical first step. The primary challenge lies in achieving selective mono-protection due to the similar reactivity of the two nitrogen atoms.[4] Several methods have been developed to address this.

Common Synthetic Approaches

| Method | Description | Advantages | Disadvantages |

| Direct Reaction with Boc₂O | Anhydrous piperazine is reacted directly with di-tert-butyl dicarbonate (Boc₂O).[6][7] | Simple procedure. | Can lead to the formation of di-Boc-piperazine, requiring extensive purification and resulting in lower yields.[6][7] |

| Salt Formation Prior to Protection | Piperazine is first reacted with an acid (e.g., acetic acid or TFA) to form a mono-salt, deactivating one nitrogen.[4][6] | Improves selectivity for mono-protection.[6] | May still require careful control of reaction conditions to prevent di-protection. |

| From Diethanolamine | A multi-step industrial process involving chlorination of diethanolamine, followed by Boc protection and cyclization.[8][9] | High yield and purity, suitable for large-scale production.[8][9] | A more complex, multi-step synthesis. |

Experimental Protocol: Selective Mono-Boc Protection via Salt Formation

This protocol leverages the in-situ formation of a piperazine salt to achieve selective mono-protection.[4]

Materials:

-

Piperazine

-

Methanol

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Standard laboratory glassware

Procedure:

-

Salt Formation: Dissolve piperazine (1.0 equivalent) in methanol (to a concentration of approximately 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[4]

-

Acid Addition: Slowly add a solution of TFA or HCl (1.0 equivalent) in methanol dropwise to the stirred piperazine solution.[4]

-

Stir the mixture for 15-30 minutes at 0 °C.[4]

-

Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in methanol dropwise over 10-15 minutes.[4]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure, and the crude N-Boc-piperazine is typically purified by column chromatography.

Part 2: Functionalization of N-Boc-Piperazine

With one nitrogen atom protected, the free secondary amine of N-Boc-piperazine becomes a versatile nucleophile for a variety of C-N bond-forming reactions.[1][4] This allows for the introduction of a wide range of substituents.